REACTION_CXSMILES
|
[C:1]([OH:12])(=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([CH3:10])([CH3:9])[CH3:8].[OH-].[Na+].[N+:15]([O-:18])([O-:17])=[O:16].[Ag+:19]>O>[N+:15]([O-:18])([O-:17])=[O:16].[Ag+:19].[C:1]([O-:12])(=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([CH3:8])([CH3:9])[CH3:10].[Ag+:19] |f:1.2,3.4,6.7,8.9|
|
Name
|
|
Quantity
|
31.1 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCC(C)(C)C)(=O)O
|
Name
|
|
Quantity
|
7.2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
30.6 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Ag+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The solution is diluted to 500 ml
|
Type
|
ADDITION
|
Details
|
The two aqueous solutions are mixed
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])[O-].[Ag+]
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCC(C)(C)C)(=O)[O-].[Ag+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([OH:12])(=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([CH3:10])([CH3:9])[CH3:8].[OH-].[Na+].[N+:15]([O-:18])([O-:17])=[O:16].[Ag+:19]>O>[N+:15]([O-:18])([O-:17])=[O:16].[Ag+:19].[C:1]([O-:12])(=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([CH3:8])([CH3:9])[CH3:10].[Ag+:19] |f:1.2,3.4,6.7,8.9|
|
Name
|
|
Quantity
|
31.1 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCC(C)(C)C)(=O)O
|
Name
|
|
Quantity
|
7.2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
30.6 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Ag+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The solution is diluted to 500 ml
|
Type
|
ADDITION
|
Details
|
The two aqueous solutions are mixed
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])[O-].[Ag+]
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCC(C)(C)C)(=O)[O-].[Ag+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |